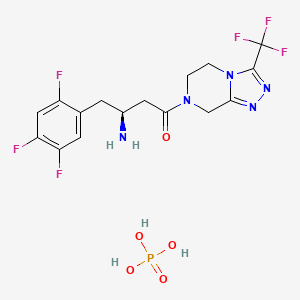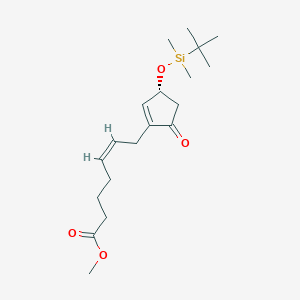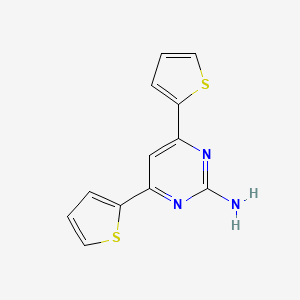
2-Phenylthiazol-4-one
概要
説明
2-Phenylthiazol-4-one is a heterocyclic compound featuring a thiazole ring fused with a phenyl group. This compound is part of the broader thiazole family, known for its diverse biological activities and significant role in medicinal chemistry. Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and reactivity .
作用機序
Target of Action
The primary targets of 2-Phenyl-4(5H)-Thiazolone are acetylcholinesterase (AChE) and advanced glycation end products (AGEs) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the brain, and AGEs are proteins or lipids that become glycated after exposure to sugars, playing a crucial role in the pathogenesis of many diseases, including Alzheimer’s disease .
Mode of Action
2-Phenyl-4(5H)-Thiazolone interacts with its targets by inhibiting their activity. It exhibits a significant ability to inhibit AChE and AGEs formation . Molecular docking studies have explored the detailed interaction pattern with active, peripheral, and mid-gorge sites of AChE .
Biochemical Pathways
The compound affects the cholinergic and glycation pathways. By inhibiting AChE, it increases the concentration of acetylcholine in the brain, enhancing cholinergic transmission . By inhibiting the formation of AGEs, it can potentially prevent or slow down the progression of diseases related to AGEs, such as Alzheimer’s .
Result of Action
The inhibition of AChE and AGEs formation by 2-Phenyl-4(5H)-Thiazolone leads to increased acetylcholine levels in the brain and reduced AGEs-related damage, respectively . These effects can potentially improve cognitive function and slow down the progression of diseases like Alzheimer’s .
生化学分析
Biochemical Properties
2-phenyl-4(5H)-thiazolone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, 2-phenyl-4(5H)-thiazolone exhibits radical scavenging activity, which contributes to its antioxidant properties .
Cellular Effects
2-phenyl-4(5H)-thiazolone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to downregulate the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, thereby exhibiting anti-inflammatory effects . Furthermore, 2-phenyl-4(5H)-thiazolone can inhibit the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of several chronic diseases .
Molecular Mechanism
The molecular mechanism of 2-phenyl-4(5H)-thiazolone involves its interaction with various biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . Additionally, it can interact with reactive oxygen species (ROS) and neutralize them, thereby exerting its antioxidant effects . The compound also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-phenyl-4(5H)-thiazolone have been studied over time. The compound exhibits good stability under standard laboratory conditions, and its degradation products have minimal impact on its biological activity . Long-term studies have shown that 2-phenyl-4(5H)-thiazolone maintains its efficacy in reducing oxidative stress and inflammation over extended periods
Dosage Effects in Animal Models
The effects of 2-phenyl-4(5H)-thiazolone vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as improved cognitive function and reduced inflammation . At higher doses, it may cause adverse effects, including toxicity and oxidative damage . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-phenyl-4(5H)-thiazolone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also influence metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation . Understanding these metabolic pathways is essential for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of 2-phenyl-4(5H)-thiazolone within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in target tissues, where it exerts its biological effects . Additionally, it may interact with plasma proteins, affecting its bioavailability and distribution
Subcellular Localization
2-phenyl-4(5H)-thiazolone exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles . Understanding its subcellular localization is crucial for comprehending its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylthiazol-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-bromoacetophenone with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often involve refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimizations for yield and purity are crucial, often involving the use of catalysts and controlled reaction environments to ensure consistent production quality .
化学反応の分析
Types of Reactions: 2-Phenylthiazol-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: Reduction reactions can remove oxygen or add hydrogen, modifying the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent but often involve halogenated reagents and catalysts.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with varying biological activities .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of dyes and other industrial chemicals
類似化合物との比較
Thiazole: The parent compound with a simpler structure.
2-Aminothiazole: Known for its antimicrobial properties.
Thiazolidin-4-one: Another thiazole derivative with significant biological activity
Uniqueness of 2-Phenylthiazol-4-one: What sets this compound apart is its unique combination of a thiazole ring with a phenyl group, which enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to undergo various chemical modifications further adds to its potential in creating novel therapeutic agents .
特性
IUPAC Name |
2-phenyl-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLIZASYILFMIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401002855 | |
| Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-46-3 | |
| Record name | 2-Phenyl-4(5H)-thiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1,3-thiazol-4(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401002855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)
![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)











